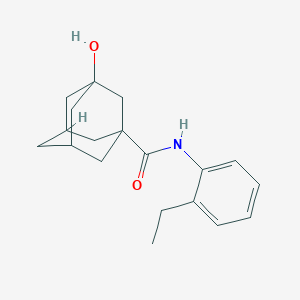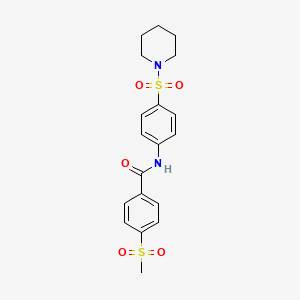![molecular formula C9H12F3NO4 B7452127 4-Azaspiro[2.4]heptane-5-carboxylic acid tfa](/img/structure/B7452127.png)
4-Azaspiro[2.4]heptane-5-carboxylic acid tfa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid is a compound with a unique spirocyclic structure. It is often used in various chemical and pharmaceutical research due to its distinctive properties and reactivity. The compound is characterized by the presence of a spirocyclic ring system, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid typically involves the reaction of a suitable precursor with trifluoroacetic acid. One common method involves the use of a spirocyclic intermediate, which is then reacted with trifluoroacetic acid under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
- 5-Azaspiro[2.4]heptane-6-carboxylic acid
Uniqueness
4-Azaspiro[2.4]heptane-5-carboxylic acid trifluoroacetic acid is unique due to its trifluoroacetic acid group, which imparts distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
4-azaspiro[2.4]heptane-5-carboxylic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.C2HF3O2/c9-6(10)5-1-2-7(8-5)3-4-7;3-2(4,5)1(6)7/h5,8H,1-4H2,(H,9,10);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJYSEIYJDPRFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC2)NC1C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-[(3-methylisoxazol-5-yl)carbonyl]piperidine](/img/structure/B7452047.png)
![[[(3,5-Dimethylisoxazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7452050.png)
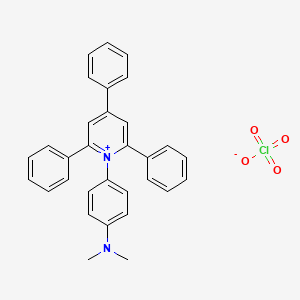
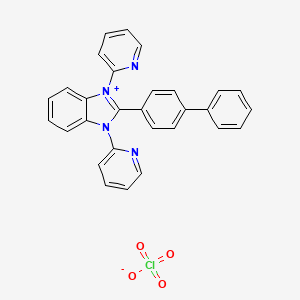
![3-[(4-bromobenzoyl)amino]-N-ethylbenzamide](/img/structure/B7452083.png)
![3-[(E)-3-[4-(diethylamino)phenyl]prop-2-enoyl]-6-methylpyran-2,4-dione](/img/structure/B7452087.png)
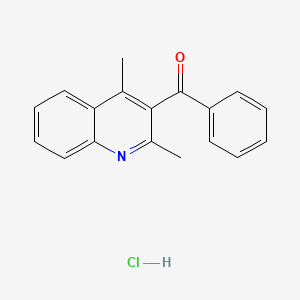
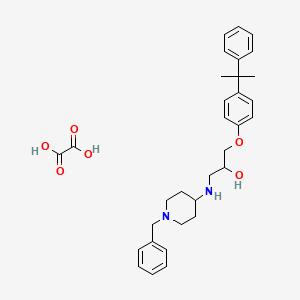
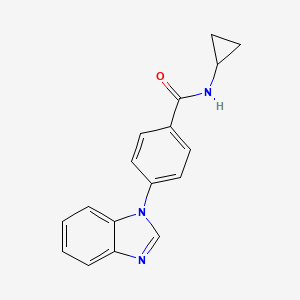
![1-[4-(1,3-Thiazol-5-yl)phenyl]methanamine dihydrochloride](/img/structure/B7452114.png)
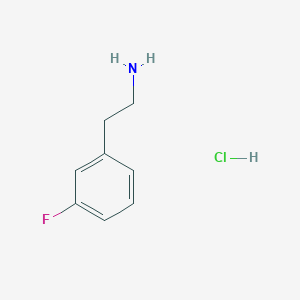
![2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B7452121.png)
